Tripropylsilane CAS 998-29-8 chemical properties
Tripropylsilane CAS 998-29-8 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Tripropylsilane (CAS 998-29-8)
Authored by a Senior Application Scientist
Introduction: Understanding the Versatility of Tripropylsilane
Tripropylsilane (CAS 998-29-8), a trialkylsilane characterized by three n-propyl groups and a hydrogen atom attached to a central silicon atom, is a compound of significant interest in modern chemistry.[1][2] As a colorless, viscous liquid, its unique molecular structure confers a set of valuable chemical properties, positioning it as a key reagent in both academic research and industrial applications.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, and applications of Tripropylsilane, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. Its utility spans from being a mild and selective reducing agent in complex organic syntheses to serving as a precursor for advanced silicon-based materials.[2]
Core Physicochemical and Spectroscopic Properties
The utility of a chemical reagent is fundamentally dictated by its physical and spectroscopic characteristics. Tripropylsilane is a non-polar, hydrophobic compound, a property that governs its solubility and handling requirements.[1] It is readily soluble in common organic solvents while being insoluble in water.[1]
Physicochemical Data Summary
The fundamental physical constants of Tripropylsilane are summarized below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 998-29-8 | [1][3][4] |
| Molecular Formula | C₉H₂₂Si | [1][3] |
| Molecular Weight | 158.36 g/mol | [1][3] |
| Appearance | Colorless, clear, viscous liquid | [1] |
| Boiling Point | 171-173 °C (lit.) | [3][4][5] |
| Density | 0.758 g/cm³ at 25 °C (lit.) | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.426 (lit.) | [4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of Tripropylsilane. The key identifying features are found in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | The most prominent feature is a strong absorption band corresponding to the Si-H stretching vibration, typically observed around 2100-2200 cm⁻¹. Additional bands related to C-H stretching vibrations of the propyl groups appear around 2870-2960 cm⁻¹.[6] |
| ¹H NMR Spectroscopy | The spectrum is characterized by a multiplet for the Si-H proton. The propyl groups exhibit distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the silicon atom (Si-CH₂). |
| ¹³C NMR Spectroscopy | The spectrum will show three distinct signals for the three non-equivalent carbon atoms of the propyl chains. Based on similar structures, the expected chemical shifts would be approximately 17 ppm (Si-CH₂), 18 ppm (Si-CH₂-CH₂), and 19 ppm (CH₃).[7] |
Synthesis and Purification: A Practical Approach
While Tripropylsilane is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common laboratory-scale approach involves the reduction of a tripropylsilyl halide, such as Tripropylchlorosilane.
Typical Synthesis Workflow: Reduction of Tripropylchlorosilane
This protocol outlines a standard procedure for the preparation of Tripropylsilane. The causality behind this choice of reaction is the high reactivity of the silicon-chlorine bond towards nucleophilic substitution by a hydride, typically from a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of Lithium Aluminum Hydride in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).
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Addition of Precursor: A solution of Tripropylchlorosilane in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C to control the exothermic reaction.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion.
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Work-up and Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Isolation and Purification: The resulting mixture is filtered to remove the inorganic salts. The organic phase is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude Tripropylsilane is then purified by fractional distillation under atmospheric or reduced pressure to yield the high-purity product.
Caption: Workflow for the synthesis and purification of Tripropylsilane.
Reactivity and Mechanistic Insights
The chemical behavior of Tripropylsilane is dominated by the reactivity of its silicon-hydride (Si-H) bond. This bond is polarized, with the hydrogen atom carrying a partial negative charge, making it an effective hydride donor.
Core Reactivity Profile
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Reducing Agent: Tripropylsilane is a versatile reducing agent. It is particularly effective in ionic hydrogenation reactions, often in the presence of a strong acid, to reduce alkenes, alkynes, and carbonyl compounds. It also finds use in radical-mediated reductions where it acts as a hydrogen atom donor.[2][8]
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Hydrosilylation: In the presence of a suitable catalyst (often based on platinum or other transition metals), Tripropylsilane undergoes hydrosilylation, which is the addition of the Si-H bond across a double or triple bond.[1][2] This reaction is fundamental in organosilicon chemistry for creating new carbon-silicon bonds and is widely used in the production of silicones and other polymers.[2]
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Silylating Agent: While less common than its role as a reductant, the tripropylsilyl group can be introduced as a protecting group for alcohols.[1] This application leverages the stability of the resulting silyl ether under a variety of reaction conditions.[1]
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Stability and Incompatibility: Tripropylsilane is stable under anhydrous, inert conditions. However, it is sensitive to moisture and can hydrolyze, particularly in the presence of acids or bases.[9] It is incompatible with strong oxidizing agents, strong acids, and bases.[8] The product can generate small amounts of hydrogen gas when exposed to alkalis or protic materials like water and alcohol, especially in the presence of metal salts.[10]
Caption: Safe handling and storage workflow for Tripropylsilane.
Conclusion
Tripropylsilane is a powerful and versatile reagent with a well-defined set of chemical properties centered on the reactivity of its Si-H bond. Its utility as a reducing agent, a partner in hydrosilylation reactions, and a precursor to advanced materials underscores its importance in modern chemical sciences. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and safe handling procedures is essential to fully exploit its synthetic potential while ensuring a safe laboratory environment.
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Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Silane, tris-isopropyl. Retrieved from [Link]
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Gelest, Inc. (2015, July 15). SAFETY DATA SHEET: TRIISOPROPYLSILANE, 98%. Retrieved from [Link]
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